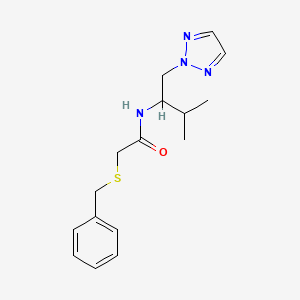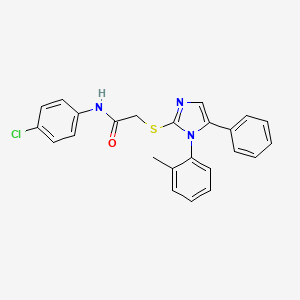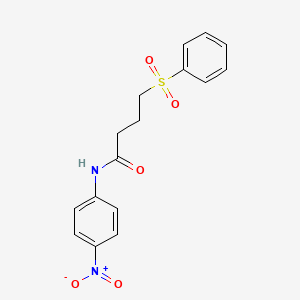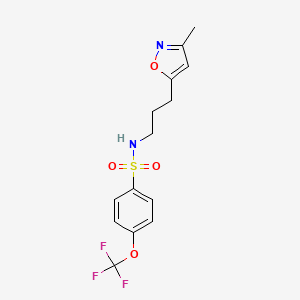
4-(Chloromethyl)-6-methylpyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN · HCl and a molecular weight of 164.03 . It’s often used in laboratory settings and in the synthesis of other substances .
Synthesis Analysis
While specific synthesis methods for 4-(Chloromethyl)-6-methylpyrimidine hydrochloride are not available, a similar compound, 4-(chloromethyl)pyridine hydrochloride, is synthesized through a series of reactions involving 4-methylpyridine, potassium permanganate, methanol, and thionyl chloride .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached . The exact structure of this compound might be different due to the presence of the methyl group at the 6th position.Wissenschaftliche Forschungsanwendungen
Synthesis Intermediates
4,6-Dichloro-2-methylpyrimidine, closely related to 4-(Chloromethyl)-6-methylpyrimidine hydrochloride, is a significant intermediate in synthesizing the anticancer drug dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination processes. The synthesis conditions have been optimized to enhance yield and efficiency (Guo Lei-ming, 2012).
Precursor in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a precursor related to this compound, finds extensive applications in manufacturing high explosives and medicinal products. The synthesis involves the condensation of acetamidinium chloride and diethyl malonate. The process chemistry has been rigorously studied to develop a more economic production process while maintaining product quality, a crucial aspect for both pharmaceutical and explosive industries (R. Patil et al., 2008).
Fungicidal Activity
Certain derivatives of this compound exhibit fungicidal activity. Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives, synthesized by S-alkylation of 2-amino-6-methylpyrimidin-4(3H)-thione with 2-aryloxyethyl chlorides, showed fungicidal properties in their salt forms. This indicates potential applications in agricultural chemistry to protect crops from fungal infections (A. V. Erkin et al., 2016).
Vitamin B1 Synthesis
4-Amino-5-aminomethyl-2-methylpyrimidine, an intermediate structurally similar to this compound, is crucial in synthesizing Vitamin B1. Two scalable processes have been developed for this synthesis, highlighting the industrial relevance and the possibility of large-scale production for pharmaceutical use (Lei Zhao et al., 2012).
Antibacterial Agents
2-Substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, have been evaluated for in vitro antibacterial activity. Some derivatives displayed potential as valuable antibacterial agents, indicating possible pharmaceutical applications (Y. Etemadi et al., 2016).
Safety and Hazards
While specific safety data for 4-(Chloromethyl)-6-methylpyrimidine hydrochloride is not available, similar compounds like 4-(Chloromethyl)pyridine hydrochloride are known to be hazardous. They can cause severe skin burns and eye damage. It’s recommended to use personal protective equipment and avoid contact with skin, eyes, and clothing .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-6-methylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAOCQWNKVVJKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)


![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
